
1,5-Diaminopentan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diaminopentan-2-OL, also known as 2-Hydroxycadaverine, is an organic compound with the molecular formula C5H14N2O. It is a diamino alcohol, meaning it contains both amine and alcohol functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-2-OL can be synthesized through several methods. One common approach involves the reduction of 1,5-diaminopentane, which can be obtained from starting materials such as 1,5-dichloropentane, glutarodinitrile, or glutaraldehyde . The reduction process typically involves the use of hydrogen gas and a suitable catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzyme catalysis. For example, the decarboxylation of hydroxylysine using specific decarboxylases can yield this compound . This method is advantageous for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diaminopentan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,5-Diaminopentan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical reagent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,5-Diaminopentan-2-OL involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diaminopentane:
1,3-Diaminopropan-2-OL: Another diamino alcohol, but with a shorter carbon chain and different spatial arrangement.
Uniqueness
Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds like 1,5-Diaminopentane .
Propriétés
Numéro CAS |
540-27-2 |
|---|---|
Formule moléculaire |
C5H14N2O |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
1,5-diaminopentan-2-ol |
InChI |
InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2 |
Clé InChI |
IBUPNDMHIOTKBL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CN)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
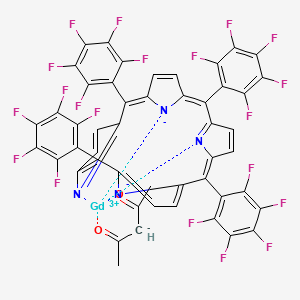

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
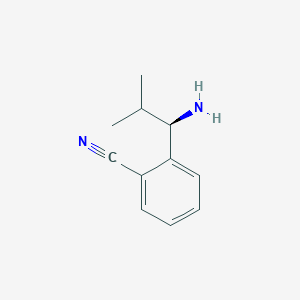
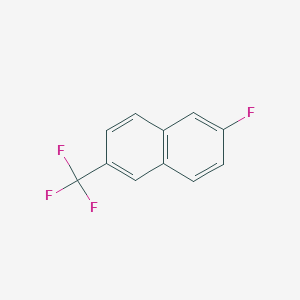
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)


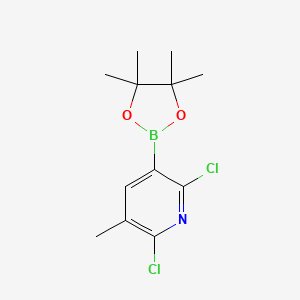
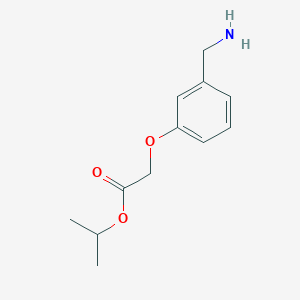

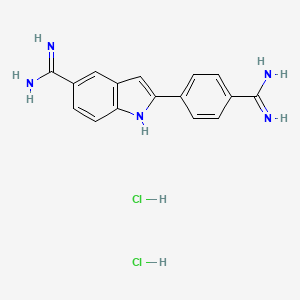
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
